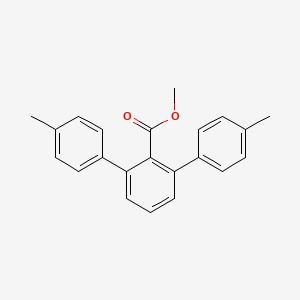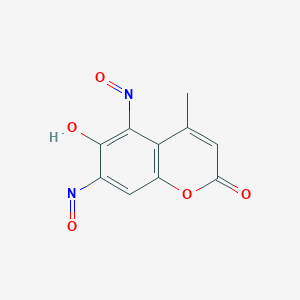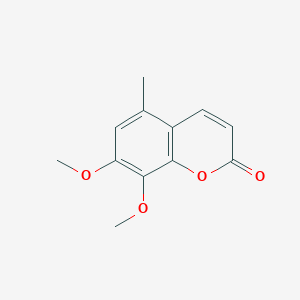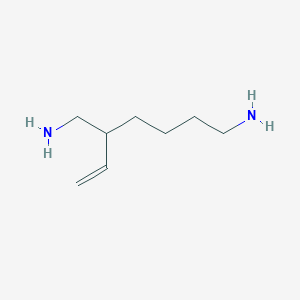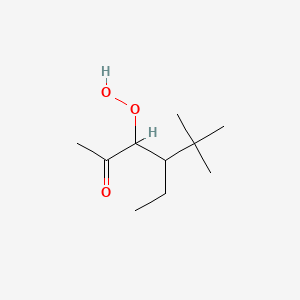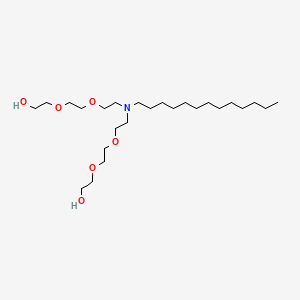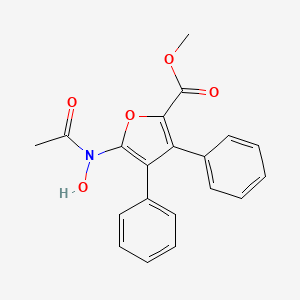![molecular formula C9H10N4O2S B14274949 Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- CAS No. 132898-26-1](/img/structure/B14274949.png)
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with 2-nitroacetophenone under specific conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
類似化合物との比較
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- can be compared with similar compounds such as:
Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]-: This compound has a similar structure but with the nitro group in a different position, leading to different chemical properties and reactivity.
Thiosemicarbazide: A related compound with similar functional groups but a simpler structure, used in various chemical reactions and applications.
The uniqueness of Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- lies in its specific arrangement of functional groups and the resulting chemical properties, making it valuable for specialized applications .
特性
CAS番号 |
132898-26-1 |
|---|---|
分子式 |
C9H10N4O2S |
分子量 |
238.27 g/mol |
IUPAC名 |
[1-(2-nitrophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-4-2-3-5-8(7)13(14)15/h2-5H,1H3,(H3,10,12,16) |
InChIキー |
ZXTPCFPNMVQYEQ-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=S)N)C1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


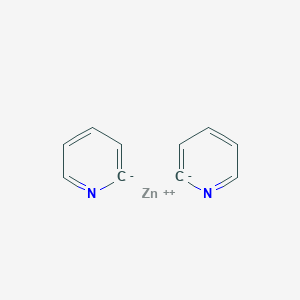
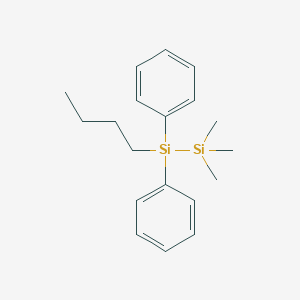
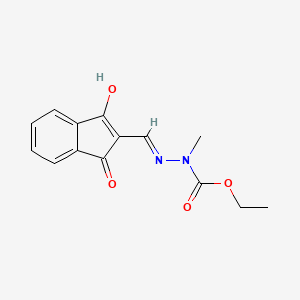
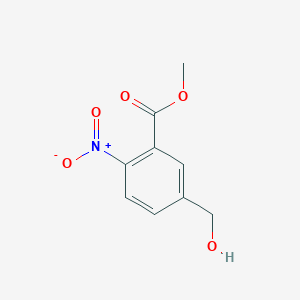
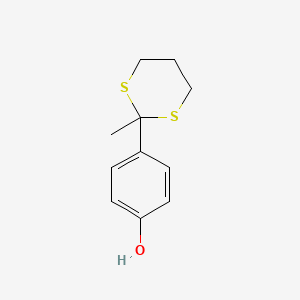
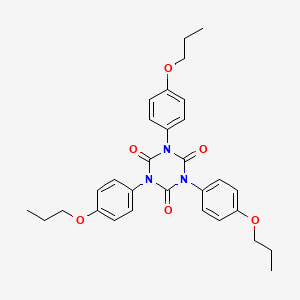
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)
